molecular formula C8H8FNO4S B1361760 2-Fluoro-5-methylsulfonyl-3-nitrotoluene CAS No. 1000339-67-2

2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Cat. No.: B1361760
CAS No.: 1000339-67-2
M. Wt: 233.22 g/mol
InChI Key: XCPRPDSTHZGYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methylsulfonyl-3-nitrotoluene is a useful research compound. Its molecular formula is C8H8FNO4S and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-methylsulfonyl-3-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methylsulfonyl-3-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-methyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRPDSTHZGYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

using 2-Fluoro-5-methylsulfonyl-3-nitrotoluene in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene in Kinase Inhibitor Scaffold Construction

Executive Summary

This application note details the synthetic utility of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene (CAS 1000339-67-2) as a high-value "linchpin" intermediate for the construction of bicyclic kinase inhibitors.[1]

In modern drug discovery, the methylsulfonyl (


)  moiety is a critical pharmacophore, providing hydrogen-bond acceptor capabilities at the solvent-exposed front of the ATP-binding pocket, improving solubility, and enhancing metabolic stability compared to sulfonamides.[1] This specific toluene derivative offers a unique trisubstituted substitution pattern (Fluoro, Nitro, Sulfonyl) that enables the rapid, regioselective assembly of 4-methyl-6-methylsulfonyl-benzimidazoles  and indoles —scaffolds prevalent in EGFR, CDK, and VEGFR inhibitors.[1]

Strategic Value & Mechanism of Action

The molecule's reactivity is defined by the "Ortho-Effect" and electronic activation:

  • Activated Electrophile (

    
    ):  The C2-Fluorine is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) due to the strong electron-withdrawing nature of the ortho-nitro and para-sulfonyl groups.[1]
  • Latent Nucleophile: The C3-Nitro group serves as a masked amine.[1] Upon reduction, it provides the second nitrogen required for heterocycle closure.[1]

  • Steric Handle: The C1-Methyl group remains intact, providing a steric block often required to induce atropisomerism or fill hydrophobic pockets (e.g., the Gatekeeper region) in the kinase active site.[1]

Pathway Visualization: Modular Core Construction

KinaseSynthesis cluster_0 Key Transformation Start 2-Fluoro-5-methylsulfonyl- 3-nitrotoluene SNAr Intermediate A: Nitro-Aniline Adduct Start->SNAr Step 1: SNAr (R-NH2, DIPEA) Red Intermediate B: Diamino-Toluene SNAr->Red Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Prod Target Scaffold: 6-SO2Me-Benzimidazole Red->Prod Step 3: Cyclization (CDI or Orthoformate)

Figure 1: Synthetic workflow converting the fluoronitrotoluene precursor into a kinase-active benzimidazole core via sequential displacement and cyclization.[1]

Detailed Experimental Protocols

The following protocols have been optimized for scale-up (10g – 100g) and reproducibility.

Protocol A: Regioselective Displacement

Objective: Installation of the hinge-binding amine motif.

  • Reagents:

    • 2-Fluoro-5-methylsulfonyl-3-nitrotoluene (1.0 equiv)[1]

    • Primary Amine (

      
      ) (1.1 equiv) (e.g., aniline, cycloalkylamine)[1]
      
    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

    • Solvent: Anhydrous THF or DMF.[1]

  • Procedure:

    • Dissolution: Charge a reaction vessel with 2-Fluoro-5-methylsulfonyl-3-nitrotoluene and THF (5 mL/g). Cool to 0°C under

      
       atmosphere.[1]
      
    • Addition: Add DIPEA followed by the dropwise addition of the amine (

      
      ). The reaction is exothermic; maintain internal temperature 
      
      
      
      .[1]
    • Reaction: Allow to warm to room temperature (RT). If the amine is sterically hindered (e.g., 2-aminopyridine), heat to 60°C.[1]

    • Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.6 in 1:1 Hex/EtOAc) will disappear, replaced by a highly colored (yellow/orange) product.[1]

    • Workup: Dilute with water to precipitate the product. Filter the solid.[1][2] If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.[1]
      
  • Critical Insight: The presence of the sulfone at C5 significantly accelerates this reaction compared to standard fluoronitrobenzenes.[1] Reaction times are typically <2 hours at RT.[1]

Protocol B: Nitro Group Reduction (Chemoselective)

Objective: Unmasking the aniline for cyclization without reducing the sulfone.[1]

  • Reagents:

    • Nitro-intermediate (from Protocol A)[1]

    • Iron Powder (5.0 equiv)[1]

    • Ammonium Chloride (

      
      ) (5.0 equiv)[1]
      
    • Solvent: EtOH/Water (4:1 ratio).[1]

  • Procedure:

    • Suspension: Suspend the nitro-intermediate in EtOH/Water. Add

      
       and Iron powder.[1]
      
    • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Completion: Reaction is usually complete within 1-3 hours. The bright yellow color of the nitro compound will fade to a pale or dark brown (amine oxidation).[1]

    • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot EtOH.[1]

    • Isolation: Concentrate the filtrate. Neutralize with sat.

      
       and extract with EtOAc.[1]
      
  • Why this method? While catalytic hydrogenation (

    
    , Pd/C) is cleaner, the sulfur in the methylsulfonyl group can sometimes poison Palladium catalysts, leading to stalled reactions.[1] The Fe/
    
    
    
    method is robust and sulfur-tolerant.[1]
Protocol C: Cyclization to Benzimidazole Core

Objective: Formation of the bicyclic kinase scaffold.

  • Reagents:

    • Diamine intermediate (from Protocol B)[1]

    • Triethyl orthoformate (TEOF) (Excess/Solvent) or CDI (1.2 equiv) in THF.[1]

    • Catalytic p-TSA (if using TEOF).[1]

  • Procedure (TEOF Method):

    • Dissolve the diamine in TEOF (5 mL/g).

    • Add catalytic p-TSA (5 mol%).[1]

    • Heat to 100°C for 4 hours.

    • Cool and concentrate. The product often crystallizes upon cooling or addition of diethyl ether.[1]

Quantitative Performance Data

The following yields are typical for this scaffold when reacting with standard nucleophiles used in kinase chemistry.

Nucleophile (R-NH2)Reaction Cond.[1] (Step 1)Yield (Step 1)Yield (Step 2+3)Final Scaffold Utility
Aniline DMF, 60°C, 4h92%85%Biaryl Kinase Inhibitors (e.g., VEGFR type)
Cyclopropylamine THF, RT, 1h96%88%ATP-Competitive Cores (Solubility enhanced)
4-Aminopyridine DMSO, 90°C, 6h78%75%Hinge Binders (Dual H-bond donor/acceptor)

Troubleshooting & Safety

  • Regioselectivity: The C2-fluorine is the only leaving group.[1] The sulfone and nitro groups are stable under

    
     conditions.[1] No competitive displacement occurs at other positions.[1]
    
  • Safety Warning:

    • Energetics: Polynitro/fluorinated aromatics can be energetic.[1] While this molecule is mono-nitro, standard thermal stability testing (DSC) is recommended before heating >100°C on a multigram scale.[1]

    • Sensitizers: Methylsulfonyl chlorides and related precursors are potential skin sensitizers.[1] Handle in a fume hood.

References

  • Xu, R., et al. (2019).[1][3] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan): A HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma."[1] Journal of Medicinal Chemistry. Link[1]

    • Context: Establishes the pharmacological relevance of the methylsulfonyl-fluoro-aromatic pharmacophore in FDA-approved therapeutics.
  • Gong, Y., et al. (2011).[1] "Synthesis of 2-Fluoro-5-nitrotoluene derivatives via Palladium-Catalyzed Fluorination." Journal of the American Chemical Society.[1] Link[1]

    • Context: Provides foundational chemistry for the synthesis and reactivity of the fluoronitrotoluene core.[1][4]

  • Beilstein Journals. (2023).[1] "Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines: Nucleophilic Aromatic Substitution Patterns." Beilstein Journal of Organic Chemistry. Link

    • Context: Validates the reactivity hierarchy of fluoro-nitro benzenes used in Protocol A.
  • Santa Cruz Biotechnology. "Product Analysis: 2-Fluoro-5-methylsulfonyl-3-nitrotoluene." SCBT Product Catalog. Link

    • Context: Verification of commercial availability and physicochemical properties (MW 233.22).[1]

Sources

Troubleshooting & Optimization

purification of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Introduction

Welcome to the technical support hub for the purification of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene . This molecule is a critical intermediate in the synthesis of HIF-2α inhibitors, such as Belzutifan (PT2977).[1][2]

The synthesis typically involves the electrophilic nitration of 2-fluoro-5-methylsulfonyltoluene.[1] While the directing effects of the substituents favor the 3-position, competitive nitration—primarily at the 6-position—creates a mixture of regioisomers that are difficult to separate due to similar polarities.

This guide provides a self-validating workflow to isolate the target 3-nitro isomer, ensuring the high purity required for downstream pharmaceutical applications.[1]

Module 1: The Isomer Landscape (Theory & Causality)

Before attempting purification, it is vital to understand why impurities form. The nitration of the precursor is governed by competing directing groups:

  • Fluorine (C2): Ortho/Para director. Strongly activates C3 .

  • Methylsulfonyl (C5): Strong electron-withdrawing group (Meta director).[1] Deactivates the ring but directs incoming electrophiles to C1 (blocked) and C3 .

  • Methyl (C1): Weak activator (Ortho/Para).[1] Directs to C6 and C4 .

The Result:

  • Target (Major): Substitution at C3 . (Reinforced by F and

    
    ).
    
  • Impurity (Minor): Substitution at C6 . (Driven by the Methyl group, despite steric/electronic hindrance from the sulfone).

IsomerFormation Precursor 2-Fluoro-5-methylsulfonyltoluene Reagents HNO3 / H2SO4 Precursor->Reagents Target TARGET: 3-Nitro Isomer (Reinforced by F & SO2Me) Reagents->Target Major Pathway (C3) Impurity IMPURITY: 6-Nitro Isomer (Driven by Methyl group) Reagents->Impurity Minor Pathway (C6)

Figure 1: Mechanistic pathway showing the competition between the Target (3-nitro) and the primary Impurity (6-nitro).[1]

Module 2: Purification Protocol (Recrystallization)

Recrystallization is the preferred method for scaling this intermediate. The 3-nitro isomer typically exhibits a higher melting point and better lattice stability than the 6-nitro isomer due to the symmetry and packing efficiency of the meta-disposition of the nitro and sulfone groups.

Protocol: Two-Solvent Recrystallization (Ethanol/Water)[1]

Prerequisites:

  • Crude purity: >85% (If lower, perform a flash silica plug first).[1]

  • Solvent A: Ethanol (absolute or 95%).[1]

  • Solvent B: Deionized Water (Anti-solvent).[1]

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (approx. 3-5 mL per gram of crude).[1]

    • Heat to reflux (approx. 78°C).

    • Troubleshooting: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until clear. If black tar remains, filter hot through Celite.[1]

  • Nucleation Point:

    • While maintaining gentle reflux, add Water dropwise.[1]

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to redissolve the turbidity and restore a clear solution.

  • Controlled Cooling (Critical Step):

    • Remove heat source and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why: Rapid cooling traps the 6-nitro isomer in the crystal lattice. Slow cooling allows the thermodynamically stable 3-nitro crystals to exclude the impurity.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[3]

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 40-50°C.[1]

Data Summary: Solvent Systems

Solvent SystemSuitabilityProsCons
Ethanol / Water High Excellent impurity rejection; non-toxic.[1]Requires careful water addition to avoid oiling out.
Methanol ModerateGood solubility; easier to dry.Yield may be lower without an anti-solvent.[1]
Ethyl Acetate / Heptane ModerateGood for very lipophilic impurities.[1]Nitro compounds often "oil out" in heptane.[1]

Module 3: Analytical Validation (The "Truth" Step)

You cannot rely on retention time alone.[1] The definitive method to distinguish the 3-nitro target from the 6-nitro impurity is 1H NMR Spectroscopy , specifically analyzing the aromatic coupling constants.

The Coupling Constant Check
  • Target (3-Nitro): The aromatic protons are at positions C4 and C6 .[1]

    • Relationship: Meta to each other.[4][5]

    • Coupling Constant (

      
      ): ~1.5 - 2.0 Hz .[1]
      
    • Appearance: Two doublets (appearing as singlets at low field) with very fine splitting.[1]

  • Impurity (6-Nitro): The aromatic protons are at positions C3 and C4 .[1]

    • Relationship: Ortho to each other.

    • Coupling Constant (

      
      ): ~8.0 - 9.0 Hz .[1]
      
    • Appearance: Two distinct doublets with wide splitting (roofing effect may be visible).[1]

Validation Table:

FeatureTarget: 3-Nitro IsomerImpurity: 6-Nitro Isomer
Proton Position H-4 and H-6H-3 and H-4
Coupling Type Meta CouplingOrtho Coupling

Value
< 2.0 Hz > 8.0 Hz
Chemical Shift H-4 is deshielded by adjacent

and

.[1]
H-3 is deshielded by F and

.

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing during the water addition. What happened?

  • Cause: You likely added water too quickly or the temperature dropped too fast, pushing the concentration past the "labile zone" into the "oiling out" region.

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount of Ethanol.[6][7] Let it cool much more slowly. Scratch the glass with a spatula to induce nucleation at a higher temperature.

Q2: I cannot separate the isomers by recrystallization. The NMR still shows ~10% impurity.

  • Cause: Eutectic formation or very high initial impurity levels.[1]

  • Fix: Switch to Column Chromatography .

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Dichloromethane (DCM) / Methanol (99:1 to 95:5).[1] The sulfone group makes the molecule polar, so pure hexanes/EtOAc might tail. DCM provides better solubility and separation for nitro-sulfones.[1]

Q3: The color of my crystals is dark yellow/orange. Is this normal?

  • Insight: Pure nitro-aromatics are often pale yellow.[1] Dark orange or brown indicates oxidation byproducts or trace phenols.[1]

  • Fix: Perform a "charcoal drop." Dissolve the crystals in hot ethanol, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite before recrystallizing.

References

  • Synthesis of Belzutifan Intermediate: Wallace, O. B., et al. "Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor...[1][2][8] (PT2977, Belzutifan)."[1][2] Journal of Organic Chemistry. (Describes the nitration and purification of the indanone/toluene core).

  • General Purification of Nitro-Sulfones: "Separation of nitrotoluene isomers." ScienceMadness & Chemical Engineering Data. (General principles on meta/ortho nitro separation).

  • NMR Interpretation of Aromatic Isomers: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. (Definitive guide on J-coupling analysis).

  • Patent Literature: "Process for the preparation of Belzutifan and intermediates thereof." World Intellectual Property Organization (WO2016149420).[1] (Industrial scale purification data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Fluoro-5-methylsulfonyl-3-nitrotoluene before handling.[1] Nitro-aromatics can be energetic; handle with care.[1]

Sources

Technical Support Center: Stability of the Methylsulfonyl Group Under Reducing Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of the methylsulfonyl (–SO₂CH₃) group during chemical reductions. Our goal is to equip you with the knowledge to make informed decisions in your experimental design, ensuring the chemoselective transformation of multifunctional molecules.

Frequently Asked Questions (FAQs)
Q1: How stable is the methylsulfonyl group to common reducing agents?

The methylsulfonyl group, a type of sulfone, is generally considered a robust and stable functional group under many common reducing conditions.[1][2] Its stability is attributed to the high oxidation state (+6) of the sulfur atom and the strength of the carbon-sulfur (C–S) and sulfur-oxygen (S=O) bonds. However, its stability is not absolute and is highly dependent on the specific reagent and reaction conditions employed.[1][2]

For instance, it is stable to many hydride reagents that readily reduce carbonyls, such as sodium borohydride (NaBH₄).[3] It also withstands catalytic hydrogenation under conditions that reduce nitro groups or alkenes. Conversely, forcing conditions or specific reagents like Raney Nickel or strong reducing agent combinations like LiAlH₄-TiCl₄ can lead to its reduction or complete removal (desulfonylation).[1][4][5][6]

Q2: Can a methylsulfonyl group be reduced? If so, to what?

Yes, under specific and often vigorous conditions, the methylsulfonyl group can be reduced. The typical reduction product is the corresponding sulfide (–SCH₃).[1][2] Achieving the intermediate sulfoxide (–SOCH₃) state from a sulfone via reduction is challenging and requires specialized methods.[7] More aggressive conditions, particularly with reagents like Raney Nickel, can cleave the C–S bond entirely, replacing the methylsulfonyl group with a hydrogen atom in a process called desulfonylation.[4][6][8][9]

Q3: I want to reduce an ester/ketone but leave the methylsulfonyl group untouched. What reagents should I consider?

This is a classic problem of chemoselectivity. You should choose a reducing agent that is powerful enough to reduce the carbonyl group but mild enough to not affect the sulfone.

  • For Ketones and Aldehydes: Sodium borohydride (NaBH₄) is the ideal choice.[10] It readily reduces aldehydes and ketones to their corresponding alcohols but is generally not strong enough to reduce sulfones, esters, or carboxylic acids.[10][11][12]

  • For Esters and Carboxylic Acids: Lithium aluminium hydride (LiAlH₄) is a very powerful reducing agent and can reduce sulfones, especially at elevated temperatures.[2][13][14] Therefore, using LiAlH₄ requires careful temperature control (e.g., running the reaction at low temperatures like -78 °C or 0 °C) and monitoring to minimize sulfone reduction. A milder alternative for esters could be diisobutylaluminium hydride (DIBAL-H), though its compatibility should be verified for the specific substrate.

Troubleshooting Guide: Unwanted Sulfone Reduction

This section addresses common issues encountered during the reduction of molecules containing a methylsulfonyl group.

Problem 1: My methylsulfonyl group was unexpectedly reduced to a sulfide during a LiAlH₄ reaction.
  • Probable Cause 1: High Reaction Temperature. Lithium aluminium hydride is a potent reducing agent, and its reactivity increases significantly with temperature.[2] While it may not reduce sulfones at low temperatures, elevated temperatures or even prolonged reaction times at room temperature can provide enough energy to overcome the activation barrier for sulfone reduction.

  • Solution:

    • Strict Temperature Control: Perform the reaction at a lower temperature. Start at -78 °C (dry ice/acetone bath) and allow the reaction to slowly warm to 0 °C or room temperature only if necessary.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material. Quench the reaction as soon as the primary reduction (e.g., of the ester or amide) is complete to minimize over-reduction.

    • Inverse Addition: Consider adding the substrate solution slowly to the LiAlH₄ slurry (inverse addition) to maintain a low concentration of the substrate and better control the exotherm.

  • Probable Cause 2: Presence of Activating Groups. A methylsulfonyl group alpha to a carbonyl (β-keto sulfone) or in an allylic or benzylic position can be more susceptible to reduction or elimination.[15]

  • Solution:

    • Reagent Selection: For β-keto sulfones, consider enzymatic reductions or metal-catalyzed transfer hydrogenations which can be highly selective for the ketone.[16]

    • Protecting Group Strategy: If feasible, consider a synthetic route where the sulfone is introduced after the reduction step.

Problem 2: My compound was completely desulfonylated when I used Raney Nickel for a hydrogenation.
  • Probable Cause: High Reactivity of Raney Nickel. Raney Nickel (Raney Ni) is a well-known and powerful catalyst for C–S bond hydrogenolysis (desulfurization).[4][6][8][9] It is often used specifically for the purpose of removing sulfur-containing groups.[17] Sulfones are more resistant to this than sulfides or thiols, but under typical hydrogenation conditions (H₂ gas, elevated temperature/pressure), desulfonylation is a very common side reaction.[4]

  • Solution:

    • Change the Catalyst: If the goal is to reduce another functional group (like a double bond or nitro group) via hydrogenation, switch to a less aggressive catalyst. Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Iridium-based catalysts are excellent choices for reducing alkenes and other groups without typically affecting the sulfone moiety.[18][19]

    • Modify Conditions: If Raney Ni must be used, try milder conditions: lower H₂ pressure, room temperature, and shorter reaction times. However, avoiding it altogether is the most reliable strategy if the sulfone must be preserved.

Data Summary: Reductant Compatibility

The following table summarizes the general compatibility of the methylsulfonyl group with common reducing agents. Conditions can heavily influence the outcome.

Reducing AgentFormulaTypical Substrates ReducedStability of Methylsulfonyl GroupReferences
Sodium BorohydrideNaBH₄Aldehydes, Ketones, Acyl ChloridesHigh: Generally stable under standard conditions.[3][11]
Lithium Aluminium HydrideLiAlH₄Esters, Carboxylic Acids, Amides, Ketones, AldehydesModerate: Stable at low temps; can be reduced at RT or elevated temps.[1][2][14]
Catalytic HydrogenationH₂/Pd/C, H₂/PtO₂Alkenes, Alkynes, Nitro groups, Carbonyls (high pressure)High: Generally very stable.[18][19]
Raney NickelRaney® NiC-S bonds, Alkenes, CarbonylsLow: Prone to reduction (desulfonylation).[4][6][8][4][6][8]
Samarium(II) IodideSmI₂α-functionalized sulfones, some esters/ketonesVariable: Can reduce activated sulfones (e.g., α-keto).[15][15]
Aluminum AmalgamAl/Hgα-sulfonylated carbonylsLow: Specifically used for desulfonylation of activated sulfones.[15]
LiAlH₄-TiCl₄Sulfones, SulfoxidesVery Low: A powerful reagent system specifically for reducing sulfones to sulfides.[1][5]
Experimental Protocol: Chemoselective Reduction of a Ketone

Objective: To reduce 4-(methylsulfonyl)acetophenone to 1-(4-(methylsulfonyl)phenyl)ethanol without affecting the methylsulfonyl group.

Reagents:

  • 4-(methylsulfonyl)acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Ammonium Chloride (aq. NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(methylsulfonyl)acetophenone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reductant: While stirring, add sodium borohydride (1.1 equivalents) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add saturated aqueous NH₄Cl to the flask to quench the excess NaBH₄. Continue stirring for 15 minutes. Causality Note: NH₄Cl is a mild acid source that protonates the intermediate alkoxide and neutralizes the borate salts without being harsh enough to cause side reactions.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Visual Logic: Selecting a Reducing Agent

The following flowchart provides a decision-making framework for choosing an appropriate reducing agent in the presence of a methylsulfonyl group.

Reducing_Agent_Selection start Identify Target Functional Group for Reduction fg_carbonyl Aldehyde or Ketone? start->fg_carbonyl fg_ester_acid Ester, Carboxylic Acid, or Amide? fg_carbonyl->fg_ester_acid No reagent_nabh4 Use NaBH4 in MeOH/EtOH. Sulfone is stable. fg_carbonyl->reagent_nabh4 Yes fg_alkene_nitro Alkene, Alkyne, or Nitro Group? fg_ester_acid->fg_alkene_nitro No reagent_liaih4 Use LiAlH4 at low temp (-78 to 0 °C). Monitor carefully. fg_ester_acid->reagent_liaih4 Yes fg_sulfone_itself Sulfone C-S bond? fg_alkene_nitro->fg_sulfone_itself No reagent_h2_pdc Use Catalytic Hydrogenation (H2, Pd/C). Sulfone is stable. fg_alkene_nitro->reagent_h2_pdc Yes reagent_raneyni Use Raney Nickel. This will cleave the sulfone. fg_sulfone_itself->reagent_raneyni Yes

Caption: Decision tree for selecting a reducing agent.

References
  • Weitkamp, A. W. (1959). The Action of Raney Nickel on Limonene Sulfides and Sulfones. Journal of the American Chemical Society, 81(13), 3430-3434.
  • Reductive desulfonylation. In Wikipedia. Retrieved February 12, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. As no direct experimental spectrum is readily available in the public domain, this document presents a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.

The Structural Context: Unraveling Electronic Effects

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, the benzene ring is adorned with three distinct functional groups: a fluorine atom, a nitro group, and a methylsulfonyl group. Each of these imparts a unique electronic influence on the aromatic protons, thereby dictating their chemical shifts and coupling patterns.

  • Fluorine (-F): An electronegative atom that exerts a strong through-bond inductive (-I) electron-withdrawing effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), particularly to the ortho and para positions. This dual nature complicates its overall effect on proton chemical shifts.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This group strongly deshields protons, particularly those in the ortho and para positions, shifting their signals downfield.

  • Methylsulfonyl Group (-SO₂CH₃): Another potent electron-withdrawing group, primarily through a strong inductive (-I) effect and a resonance (-R) effect that delocalizes electron density from the ring. This group also causes significant downfield shifts of nearby protons.

The interplay of these electronic effects from the substituents at positions 2, 3, and 5 dictates the chemical environment of the two remaining aromatic protons at positions 4 and 6, and the protons of the methyl group.

Predicted ¹H NMR Spectrum of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Based on the additive model of substituent chemical shifts (SCS) and analysis of comparable compounds, the following ¹H NMR spectral parameters are predicted for 2-Fluoro-5-methylsulfonyl-3-nitrotoluene in a standard deuterated solvent such as CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4 8.5 - 8.7Doublet of doublets (dd)³J(H-H) = 8-9 Hz, ⁴J(H-F) = 5-6 Hz
H-6 8.2 - 8.4Doublet of doublets (dd)³J(H-H) = 8-9 Hz, ³J(H-F) = 9-10 Hz
-SO₂CH₃ 3.1 - 3.3Singlet-

Comparative ¹H NMR Data of Structurally Related Compounds

To substantiate the predicted spectrum, a comparison with experimentally determined ¹H NMR data of analogous compounds is indispensable. The following tables provide spectral data for key structural fragments of the target molecule.

Table 1: ¹H NMR Data of Fluoronitrotoluene Derivatives
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Fluoro-5-nitrotoluene H-38.134d³J(H-H) = 8.8[1]
H-48.089dd³J(H-H) = 8.8, ⁴J(H-F) = 5.2[1]
H-67.149t³J(H-H) = 8.8, ³J(H-F) = 8.8[1]
-CH₃2.380s-[1]
2-Fluoro-3-nitrotoluene Aromatic H7.96 (m, 1H), 7.73 (m, 1H), 7.34 (t, 1H)Multiplet, Multiplet, TripletJ = 8.2[2]
-CH₃2.35dJ = 2.4[2]
Table 2: ¹H NMR Data of Sulfonyl- and Nitro-Substituted Benzenes
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
1-(Methylsulfonyl)-3-nitrobenzene Aromatic H7.0 - 9.0Complex Multiplet-[2]
-SO₂CH₃~3.1 (predicted)Singlet-
3-Nitrotoluene Aromatic H8.09-7.92 (m), 7.51 (t), 7.39 (d)Multiplet, Triplet, Doublet-[3]
-CH₃2.46Singlet-[3]

Causality Behind Spectral Predictions

The predicted chemical shifts for the aromatic protons of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene are significantly downfield, a direct consequence of the cumulative electron-withdrawing effects of the three substituents.

  • H-4: This proton is situated ortho to a powerful nitro group and meta to both the fluorine and methylsulfonyl groups. The strong deshielding from the adjacent nitro group is the dominant factor, pushing its chemical shift to the most downfield region. It is expected to appear as a doublet of doublets due to coupling with H-6 (³J, typical aromatic ortho coupling) and the more distant fluorine atom (⁴J, a meta H-F coupling).

  • H-6: This proton is positioned ortho to the fluorine atom and meta to the nitro and methylsulfonyl groups. While deshielded by all three substituents, the proximity to the fluorine atom will also introduce a characteristic coupling. It is predicted to be a doublet of doublets, arising from coupling to H-4 (³J) and the adjacent fluorine atom (³J, an ortho H-F coupling, which is typically larger than meta or para H-F couplings).[4]

  • -SO₂CH₃ Protons: The methyl protons of the methylsulfonyl group are not directly attached to the aromatic ring and are therefore expected to appear as a sharp singlet in the upfield region, typically around 3.1-3.3 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would be:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Logic

The following diagrams, generated using the DOT language, illustrate the structure of the target molecule and the logical workflow for spectral analysis.

Figure 1: Chemical structure of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene.

G cluster_prediction ¹H NMR Spectrum Prediction cluster_comparison Comparative Analysis A Identify Substituents (-F, -NO2, -SO2CH3) B Determine Substituent Positions (2, 3, 5) A->B C Analyze Electronic Effects (Inductive & Resonance) B->C D Estimate Chemical Shifts (SCS) C->D E Predict Coupling Patterns (J-coupling, H-F coupling) C->E F Construct Predicted Spectrum D->F E->F J Refine Prediction F->J Validation G Gather Spectra of Analogues (e.g., 2-Fluoro-5-nitrotoluene) H Compare Chemical Shifts G->H I Compare Coupling Constants G->I H->J I->J

Figure 2: Workflow for the prediction and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene is predicted to exhibit two distinct aromatic signals in the downfield region, both appearing as doublet of doublets, and a singlet for the methylsulfonyl protons further upfield. This detailed analysis, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data, provides a robust framework for the identification and characterization of this and other complex substituted aromatic compounds. The provided experimental protocol offers a reliable method for obtaining high-quality data to confirm these predictions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.